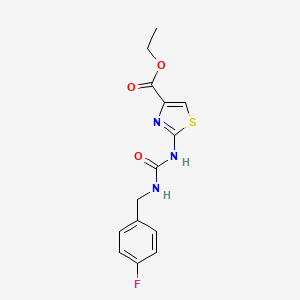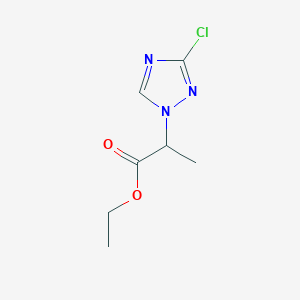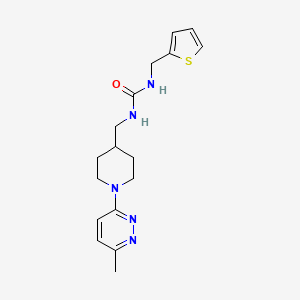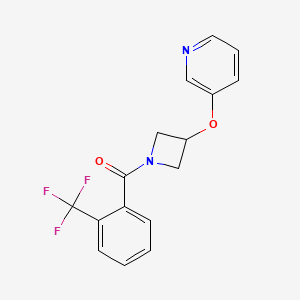![molecular formula C9H11F3N2 B2576135 (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248185-77-3](/img/structure/B2576135.png)
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This molecule is commonly referred to as TFP and has been studied for its potential use in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
TFP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TFP is its use as a fluorescent probe for detecting and measuring neurotransmitters in the brain. TFP can selectively bind to dopamine and norepinephrine, making it an ideal tool for studying these neurotransmitters' functions and dynamics in the brain.
In addition to its use as a fluorescent probe, TFP has also been studied for its potential applications in medicinal chemistry. TFP has been shown to have potent inhibitory effects on monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, making TFP a potential candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of TFP involves its selective binding to dopamine and norepinephrine. TFP can bind to these neurotransmitters through hydrogen bonding and pi-stacking interactions, leading to the formation of a stable complex. This complex can then be detected and measured using fluorescence spectroscopy techniques.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, primarily due to its interactions with dopamine and norepinephrine. TFP can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood. TFP has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFP is its selectivity for dopamine and norepinephrine. This selectivity makes it an ideal tool for studying these neurotransmitters' functions and dynamics in the brain. TFP is also relatively easy to synthesize and can be obtained in pure form through column chromatography.
However, TFP also has some limitations for lab experiments. One of the main limitations is its potential toxicity. TFP has been shown to have cytotoxic effects at high concentrations, making it challenging to use in certain experimental settings. Additionally, TFP's selectivity for dopamine and norepinephrine may limit its use in studying other neurotransmitters' functions and dynamics in the brain.
Orientations Futures
There are several potential future directions for TFP research. One of the most promising areas is its use in the development of new treatments for neurological disorders such as Parkinson's disease and depression. TFP's potent inhibitory effects on monoamine oxidase make it a promising candidate for these applications.
Another potential future direction is the development of new fluorescent probes based on TFP's structure. By modifying TFP's structure, researchers may be able to create new probes with increased selectivity or sensitivity for other neurotransmitters or molecules of interest.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFP's selectivity for dopamine and norepinephrine makes it an ideal tool for studying these neurotransmitters' functions and dynamics in the brain. TFP's potential applications in medicinal chemistry and neuroprotection make it a promising candidate for the development of new treatments for neurological disorders. While TFP has some limitations for lab experiments, its potential future directions make it an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of 2-bromo-3-(trifluoromethyl)pyridine with (S)-propan-1-amine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is purified through column chromatography to obtain pure TFP. The synthesis of TFP is relatively straightforward and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-7(9(10,11)12)3-2-4-14-8/h2-4,6H,5,13H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMEKDHEXFHKY-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)




![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)



![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)


![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)